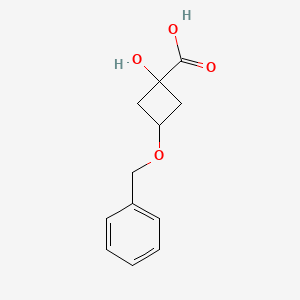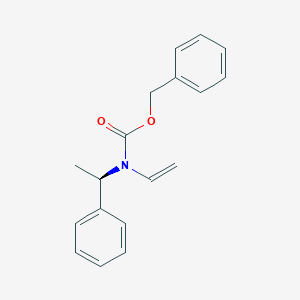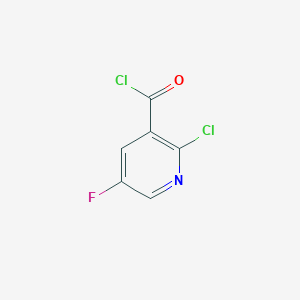
cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol It is a cyclobutanecarboxylic acid derivative, characterized by the presence of a benzyloxy group and a hydroxy group on the cyclobutane ring
Preparation Methods
The synthesis of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and benzyl alcohol.
Reaction Conditions: The key steps involve the formation of the cyclobutane ring, followed by the introduction of the benzyloxy and hydroxy groups. This can be achieved through a series of reactions including cyclization, oxidation, and substitution reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and hydroxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate specific biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
cis-3-Benzyloxy-1-hydroxy-cyclopentanecarboxylic acid: This compound has a similar structure but with a cyclopentane ring instead of a cyclobutane ring.
trans-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid: The trans isomer has the benzyloxy and hydroxy groups on opposite sides of the cyclobutane ring, leading to different stereochemical properties and reactivity.
3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid: This compound lacks the cis configuration, which can affect its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
1-hydroxy-3-phenylmethoxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)12(15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJNLUPNXGOKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol](/img/structure/B6292192.png)



amine](/img/structure/B6292221.png)
![[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane](/img/structure/B6292234.png)
![1,2-Bis[3-(trifluoromethyl)phenyl]ethane](/img/structure/B6292238.png)




![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)

